molecular formula C20H21N3O2S B2400053 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207042-36-1

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2400053
CAS No.: 1207042-36-1
M. Wt: 367.47
InChI Key: ZSQIXWKIMNLCQN-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound characterized by its imidazole core structure

Preparation Methods

The synthesis of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the thioether and acetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes, including continuous flow synthesis and automated reaction setups .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the thioether linkage, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The thioether linkage may participate in redox reactions, modulating the compound’s biological activity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and thioether-containing molecules. Compared to these, 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-4-8-16(9-5-14)23-18(15-6-10-17(25-3)11-7-15)12-22-20(23)26-13-19(24)21-2/h4-12H,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIXWKIMNLCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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